molecular formula C19H25ClO2 B13842123 (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione

(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione

Cat. No.: B13842123
M. Wt: 320.9 g/mol
InChI Key: MRGZILIKEDFESE-TYPQBLHASA-N
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Description

(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and keto groups at the 3rd and 17th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H25ClO2

Molecular Weight

320.9 g/mol

IUPAC Name

(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1

InChI Key

MRGZILIKEDFESE-TYPQBLHASA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC4=O)C)Cl

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl

Origin of Product

United States

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